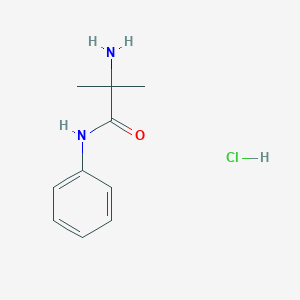
2-Amino-2-methyl-N-phenylpropanamide hydrochloride
Overview
Description
2-Amino-2-methyl-N-phenylpropanamide hydrochloride, also known as AMPPH, is an organic chemical compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is highly soluble in water and other polar solvents. It is commonly used in the synthesis of various pharmaceuticals, and is also used as a reagent in organic synthesis.
Scientific Research Applications
Immunosuppressive Properties
2-Amino-2-methyl-N-phenylpropanamide hydrochloride demonstrates potential immunosuppressive properties. A study synthesized and evaluated a series of compounds structurally simplified from myriocin, which found that the presence of a phenyl ring in the alkyl chain significantly affected lymphocyte-decreasing and immunosuppressive effects. The optimal structure for potent immunosuppressive activity was determined, providing insights for its application in organ transplantation (Kiuchi et al., 2000).
Anticancer Agent Synthesis
The compound has been involved in the synthesis of functionalized amino acid derivatives aimed at designing anticancer agents. A study produced a series of such derivatives and evaluated their cytotoxicity against human cancer cell lines. Some compounds showed promising cytotoxicity in ovarian and oral cancers, indicating the potential of this compound in the development of new anticancer drugs (Vivek Kumar et al., 2009).
Application in Material Science
Hydrogel Development
The compound has contributed to the creation of smart hydrogels with applications in removing metal ions and dyes from solutions. A study involving the grafting of starch and inclusion of 2-(3-(acrylamido)propylamido)-2-methylpropane sulfonic acid via solution polymerization highlighted its role in fabricating hydrogels with excellent physicochemical properties and recyclability. These hydrogels demonstrated significant adsorption capacities, indicating the potential of this compound in environmental clean-up and wastewater treatment (Singha et al., 2019).
Applications in Chemical Synthesis
Copolymer Synthesis
It has been used in the preparation of cationic copolymer latexes, showing its versatility in polymer chemistry. Research demonstrated that the compound played a significant role in polymerization kinetics and particle nucleation, affecting the properties of the final copolymer products. These findings open pathways for its use in diverse industrial and research applications involving polymers (Meunier et al., 1995).
Enantioselective Synthesis
This compound has been employed in the enantioselective synthesis of derivatives, showcasing its potential in producing optically active compounds. A study illustrated a convenient one-pot synthesis approach, indicating its utility in creating compounds with specific chiral properties, crucial for pharmaceutical applications (Tianwen Li et al., 2013).
Properties
IUPAC Name |
2-amino-2-methyl-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,11)9(13)12-8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBWTIXAZQCHMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-09-6 | |
| Record name | Propanamide, 2-amino-2-methyl-N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






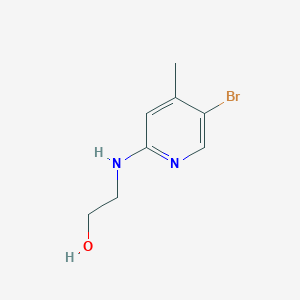
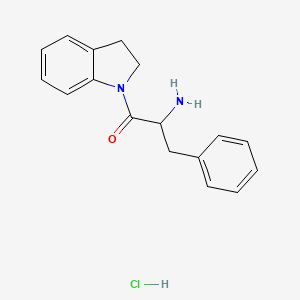
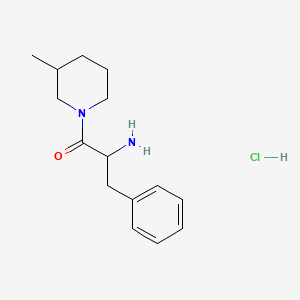
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)



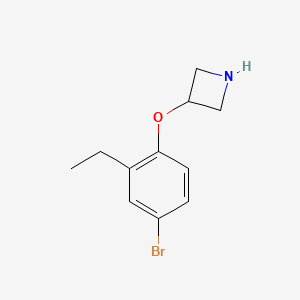
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)
![2-[3-Amino(ethyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1525147.png)
